molecular formula C17H26N2O6 B15107986 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- CAS No. 88548-60-1

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]-

Cat. No.: B15107986
CAS No.: 88548-60-1
M. Wt: 354.4 g/mol
InChI Key: LUYWKYROLNYMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- is a complex organic compound known for its unique structure and properties. It is a derivative of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- typically involves the reaction of 1,4,7,10-Tetraoxa-13-azacyclopentadecane with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The ether groups can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.

    Medicine: Explored for its potential in diagnostic imaging and as a therapeutic agent in cancer treatment.

    Industry: Utilized in the separation and purification of metal ions from mixtures.

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- involves its ability to form stable complexes with metal ions. The ether and nitrogen atoms in the ring structure coordinate with metal ions, stabilizing them and facilitating their transport or separation. This property is particularly useful in applications such as catalysis, where the compound can act as a catalyst or catalyst support.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxa-13-azacyclopentadecane: A simpler version without the nitrophenyl group.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with a different ring size and additional nitrogen atoms.

Uniqueness

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-[(4-nitrophenyl)methyl]- is unique due to the presence of the nitrophenyl group, which enhances its ability to form complexes with metal ions and provides additional functionalization options for further chemical modifications. This makes it more versatile compared to its simpler counterparts.

Properties

CAS No.

88548-60-1

Molecular Formula

C17H26N2O6

Molecular Weight

354.4 g/mol

IUPAC Name

13-[(4-nitrophenyl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane

InChI

InChI=1S/C17H26N2O6/c20-19(21)17-3-1-16(2-4-17)15-18-5-7-22-9-11-24-13-14-25-12-10-23-8-6-18/h1-4H,5-15H2

InChI Key

LUYWKYROLNYMKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.